molecular formula C24H38O2 B3026267 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid CAS No. 68378-48-3

9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid

Cat. No.: B3026267
CAS No.: 68378-48-3
M. Wt: 358.6 g/mol
InChI Key: NPTIBOCVSPURCS-JLNKQSITSA-N
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Description

(9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid is a very long-chain omega-3 fatty acid that is tetracosanoic acid having five double bonds located at positions 9, 12, 15, 18 and 21 (the (9Z,12Z,15Z,18Z,21Z-isomer). It is an omega-3 fatty acid and a tetracosapentaenoic acid. It is a conjugate acid of a (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoate.

Scientific Research Applications

Antifungal Properties

  • Red Algae Derivatives: A study by Feng et al. (2015) isolated new polyunsaturated fatty acid ethyl esters, including a derivative of 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid, from the red alga Laurencia okamurai. These compounds demonstrated antifungal activity against several fungi like Candida glabrata and Aspergillus fumigatus (Feng et al., 2015).

Pheromone Research

  • Insect Pheromone Identification: Lee et al. (2021) identified components of the sex pheromone of the Korean Dioryctria abietella population, including a compound similar in structure to this compound. This research aids in understanding insect communication and developing pheromone traps for pest control (Lee et al., 2021).

Characterization of Fatty Acid Isomers

  • Identification in Linseed Oil: Gómez-Cortés et al. (2016) identified minor geometrical isomers of α-linolenic acid (ALA) in linseed oil, which included isomers similar to this compound. This research contributes to a better understanding of fatty acid composition in food sources (Gómez-Cortés et al., 2016).

Biosynthesis in Marine Organisms

  • Biosynthesis in Winter Moth: Wang et al. (2013) studied the biosynthesis of pheromone polyenes in the winter moth, which are structurally related to this compound. This research sheds light on the biological pathways and regulatory mechanisms in marine organisms (Wang et al., 2013).

Anti-inflammatory Properties

  • Microalgae Study: A study by De los Reyes et al. (2014) on microalgae Chlamydomonas debaryana and Nannochloropsis gaditana revealed the presence of oxylipins, structurally similar to this compound, exhibiting TNF-α inhibitory activity. This suggests potential anti-inflammatory applications (De los Reyes et al., 2014).

Properties

IUPAC Name

(9Z,12Z,15Z,18Z,21Z)-tetracosa-9,12,15,18,21-pentaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTIBOCVSPURCS-JLNKQSITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00709187
Record name (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00709187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetracosapentaenoic acid (24:5n-3)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68378-48-3
Record name (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00709187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid
Reactant of Route 2
9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid
Reactant of Route 3
9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid
Reactant of Route 4
9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid
Reactant of Route 5
9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid
Reactant of Route 6
9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid

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